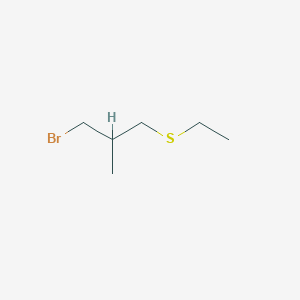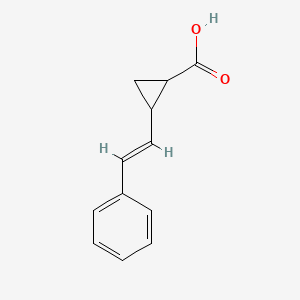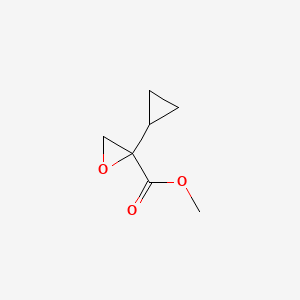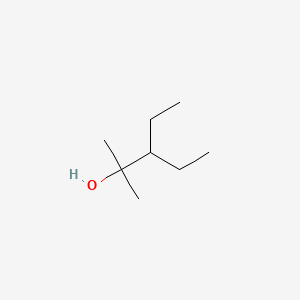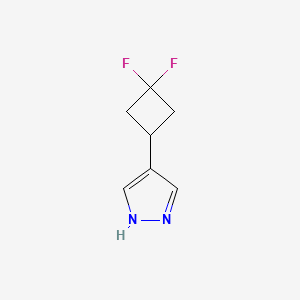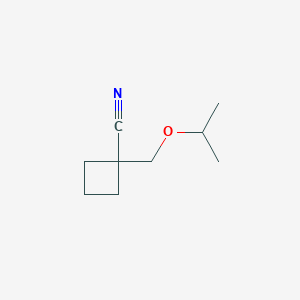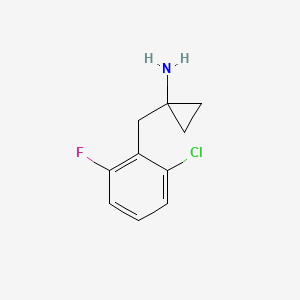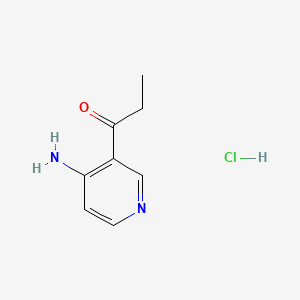
1-(4-Aminopyridin-3-yl)propan-1-onehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminopyridin-3-yl)propan-1-one hydrochloride is a chemical compound with the molecular formula C8H10N2O·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
The synthesis of 1-(4-aminopyridin-3-yl)propan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminopyridine and propanone.
Reaction Conditions: The reaction involves the condensation of 4-aminopyridine with propanone under acidic conditions to form the desired product.
Purification: The crude product is then purified using recrystallization techniques to obtain the hydrochloride salt in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Analyse Des Réactions Chimiques
1-(4-Aminopyridin-3-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups using appropriate reagents.
Applications De Recherche Scientifique
1-(4-Aminopyridin-3-yl)propan-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4-aminopyridin-3-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
1-(4-Aminopyridin-3-yl)propan-1-one hydrochloride can be compared with other similar compounds, such as:
4-Aminopyridine: A simpler derivative of pyridine, used as a potassium channel blocker.
1-(4-Aminophenyl)propan-1-one: A structurally similar compound with different biological activities.
1-(4-Aminopyridin-3-yl)ethanone: Another derivative with a shorter carbon chain, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C8H11ClN2O |
|---|---|
Poids moléculaire |
186.64 g/mol |
Nom IUPAC |
1-(4-aminopyridin-3-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c1-2-8(11)6-5-10-4-3-7(6)9;/h3-5H,2H2,1H3,(H2,9,10);1H |
Clé InChI |
STKXSCWIDANOPP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=CN=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


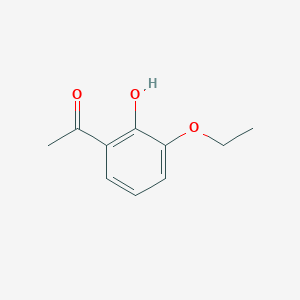
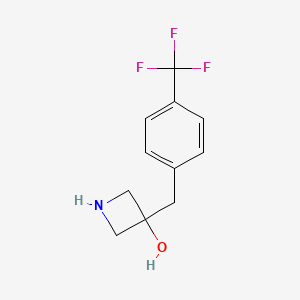
![[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13601395.png)
